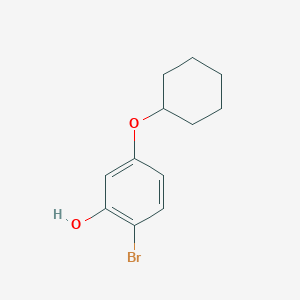
2-Bromo-5-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(cyclohexyloxy)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring. This particular compound features a bromine atom at the 2-position and a cyclohexyloxy group at the 5-position of the phenol ring, making it a unique derivative of phenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclohexyloxy)phenol can be achieved through a multi-step process. One common method involves the bromination of 5-(cyclohexyloxy)phenol. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(cyclohexyloxy)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites, thereby blocking their activity . The compound’s bromine and hydroxyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(cyclohexyloxy)phenol can be compared with other bromophenols:
2-Bromophenol: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
3-Bromophenol: Has the bromine atom at a different position, affecting its reactivity and biological activity.
4-Bromophenol: Similar to 2-Bromophenol but with the bromine atom at the para position.
The presence of the cyclohexyloxy group in this compound enhances its hydrophobicity and may improve its interaction with biological membranes and proteins, making it a unique and potentially more effective compound in various applications.
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-bromo-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15BrO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI-Schlüssel |
UWQLABFIXBOXAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


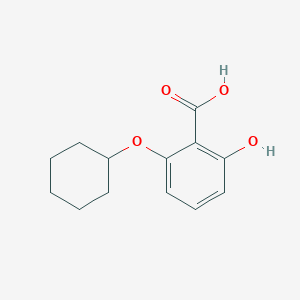
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
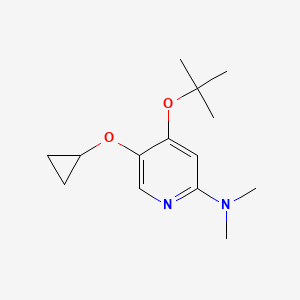
![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
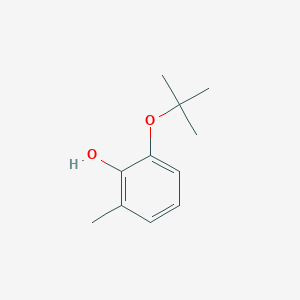
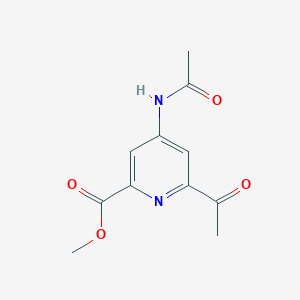
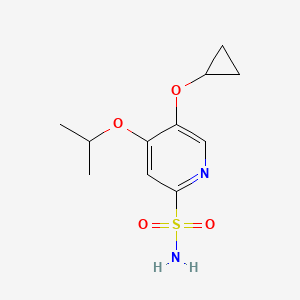
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

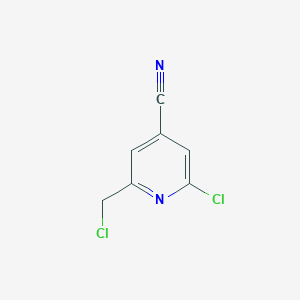

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
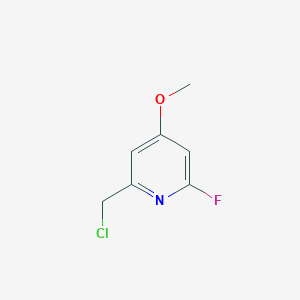
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
